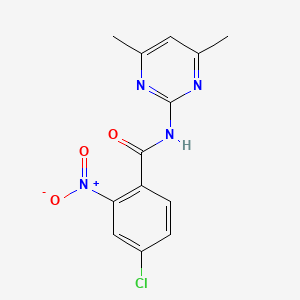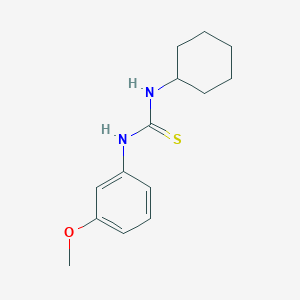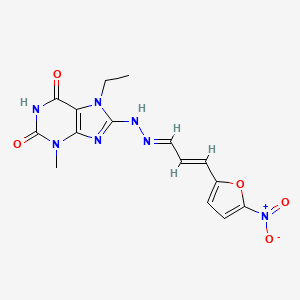![molecular formula C17H18N2O3S B5779927 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide, also known as DNTB, is a chemical compound that has been used in scientific research for various purposes. This compound is a nitrobenzamide derivative that has been synthesized using different methods.
Mécanisme D'action
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide acts as a thiol-specific fluorophore and reacts with thiols to form a highly fluorescent product. The reaction involves the nucleophilic attack of the thiol group on the nitro group of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide, resulting in the release of a proton and the formation of a thioether linkage. This reaction is reversible, and the fluorescence intensity of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide can be used to monitor the concentration of thiols in a sample.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been shown to be relatively non-toxic and has no known adverse effects on biological systems. It has been used in various in vitro and in vivo experiments to study the metabolism and toxicity of nitroaromatic compounds. 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has also been used to study the activity and inhibition of GST enzymes, which play a critical role in detoxification processes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in lab experiments is its high sensitivity and selectivity for thiols. It can be used to detect thiols in complex biological samples, such as blood and tissue samples. Additionally, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide is relatively easy to synthesize and has a high purity, which makes it suitable for use in various experiments. However, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has some limitations, such as its low solubility in aqueous solutions and its susceptibility to photobleaching.
Orientations Futures
There are several future directions for the use of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in scientific research. One direction is the development of new fluorescent probes based on the structure of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide for detecting other biomolecules, such as amino acids and nucleotides. Another direction is the use of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide in the development of new drugs that target GST enzymes for the treatment of diseases, such as cancer and neurodegenerative disorders. Additionally, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide can be used in the development of new analytical methods for the detection of thiols in environmental samples, such as water and soil.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide involves the reaction of 4-nitrothiophenol with 2,2-dimethylacryloyl chloride in the presence of a base. The reaction yields 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide as the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used in scientific research as a fluorescent probe for detecting thiols and cysteine residues in proteins. It has also been used as a substrate for the enzyme glutathione S-transferase (GST), which is involved in detoxification processes in the body. 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used to study the kinetics and mechanism of GST-catalyzed reactions. Additionally, 2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide has been used as a model compound to study the metabolism and toxicity of nitroaromatic compounds.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-(4-nitrophenyl)sulfanylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)16(20)18-12-4-8-14(9-5-12)23-15-10-6-13(7-11-15)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBLPCISEHITTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)





![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)


![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)